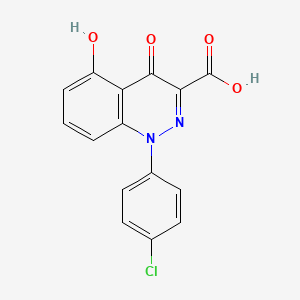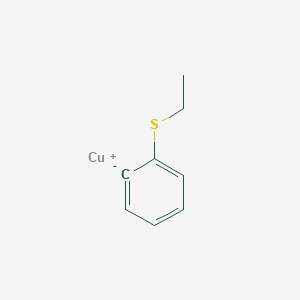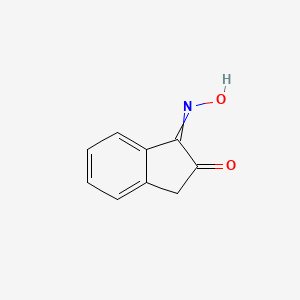
4-(Octadecanoyloxy)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Octadecanoyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a long-chain fatty acid ester (octadecanoyloxy) attached to a benzene ring, which is further substituted with a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecanoyloxy)benzene-1-sulfonic acid typically involves the esterification of benzenesulfonic acid with octadecanoic acid (stearic acid). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond between the carboxyl group of octadecanoic acid and the hydroxyl group of benzenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Octadecanoyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and sulfonic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used.
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Alcohols, sulfonic acids.
Substitution: Nitrobenzenes, halobenzenes.
Scientific Research Applications
4-(Octadecanoyloxy)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of 4-(Octadecanoyloxy)benzene-1-sulfonic acid is primarily attributed to its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its sulfonic acid group can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the long-chain ester group.
p-Toluenesulfonic acid: Similar structure but with a methyl group instead of the octadecanoyloxy group.
Sulfanilic acid: Contains an amino group instead of the ester group
Uniqueness
4-(Octadecanoyloxy)benzene-1-sulfonic acid is unique due to its long-chain fatty acid ester, which imparts distinct amphiphilic properties. This feature enhances its utility in applications requiring both hydrophobic and hydrophilic interactions, setting it apart from simpler aromatic sulfonic acids .
Properties
CAS No. |
188682-64-6 |
|---|---|
Molecular Formula |
C24H40O5S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-octadecanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C24H40O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(25)29-22-18-20-23(21-19-22)30(26,27)28/h18-21H,2-17H2,1H3,(H,26,27,28) |
InChI Key |
ANBUIKGBWSRAET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


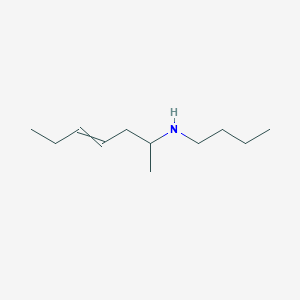
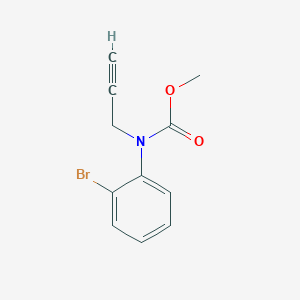
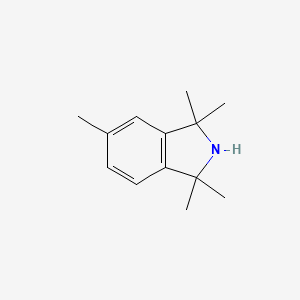
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)

![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
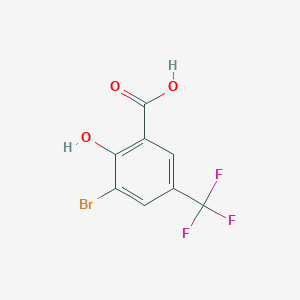
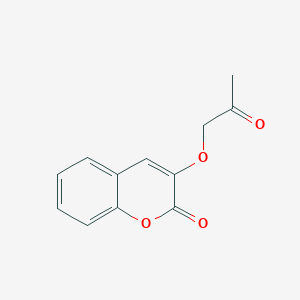
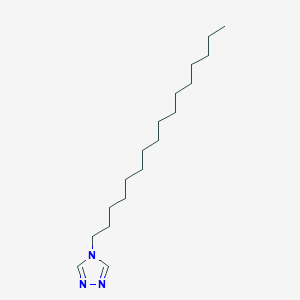
![N~2~,N~4~-Bis[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12558816.png)
![Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane](/img/structure/B12558822.png)
